molecular formula C15H16O2 B6371479 5-(4-Methoxy-3-methylphenyl)-2-methylphenol CAS No. 1261967-22-9

5-(4-Methoxy-3-methylphenyl)-2-methylphenol

Cat. No.: B6371479
CAS No.: 1261967-22-9
M. Wt: 228.29 g/mol
InChI Key: XFLUGFXZLFFOPX-UHFFFAOYSA-N
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Description

5-(4-Methoxy-3-methylphenyl)-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-3-methylphenyl)-2-methylphenol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3-methylphenol with a suitable methylating agent under controlled conditions. The reaction typically requires the presence of a catalyst and is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial production methods often incorporate purification steps such as distillation and crystallization to obtain high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-3-methylphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and other reduced forms.

    Substitution: Ethers, esters, and other substituted derivatives.

Scientific Research Applications

5-(4-Methoxy-3-methylphenyl)-2-methylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-3-methylphenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it may inhibit the activity of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenol: Similar in structure but lacks the additional methyl group.

    3-Methylphenol: Similar in structure but lacks the methoxy group.

    2-Methylphenol: Similar in structure but lacks both the methoxy and additional methyl groups.

Uniqueness

5-(4-Methoxy-3-methylphenyl)-2-methylphenol is unique due to the presence of both a methoxy group and a methyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-(4-methoxy-3-methylphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-10-4-5-13(9-14(10)16)12-6-7-15(17-3)11(2)8-12/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLUGFXZLFFOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683824
Record name 4'-Methoxy-3',4-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-22-9
Record name [1,1′-Biphenyl]-3-ol, 4′-methoxy-3′,4-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261967-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Methoxy-3',4-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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